molecular formula C13H15NO3 B028755 methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate CAS No. 7588-36-5

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B028755
CAS No.: 7588-36-5
M. Wt: 233.26 g/mol
InChI Key: JYUNCKSXPPDNRM-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is a white or off-white crystalline solid and is primarily used as a plant growth regulator due to its structural similarity to natural auxins .

Mechanism of Action

Target of Action

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, also known as Methyl 5-methoxy-2-methyl-1H-indole-3-acetate, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . They are important types of molecules in cell biology and play a significant role in the treatment of various disorders .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they can interact with and influence a wide range of biochemical pathways.

Pharmacokinetics

The physiochemical properties of similar indole derivatives suggest that they could have good drug-like properties .

Result of Action

Some indole derivatives have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound is a plant growth regulator and plays a role in plant growth and development . This suggests that its action could be influenced by factors such as light, temperature, and the presence of other plant hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is unique due to its specific structural modifications, which enhance its stability and efficacy as a plant growth regulator. Its methoxy and methyl groups provide additional steric and electronic effects, making it more effective in certain applications compared to its analogs .

Biological Activity

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is known for its diverse biological applications. The methoxy and methyl substituents on the indole ring enhance its lipophilicity and biological activity.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in a dose-dependent manner by arresting cells in the G2/M phase of the cell cycle, inhibiting tubulin polymerization, and affecting microtubule dynamics .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties by inhibiting nitric oxide (NO) production, which is crucial in reducing oxidative stress in cells .
  • Anti-inflammatory Effects : Indole derivatives, including this compound, have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • In Vitro Studies : Various studies have utilized cell lines such as HeLa (cervical cancer) to evaluate the cytotoxic effects of this compound. The results showed a significant decrease in cell viability at higher concentrations, indicating potent anticancer activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may act as a microtubule-targeting agent, similar to other indole derivatives .

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity:

  • Nitric Oxide Inhibition : Studies have reported that this compound can effectively inhibit NO production, contributing to its overall antioxidant profile .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant:

  • Cyclooxygenase Inhibition : Indole derivatives have been shown to inhibit COX enzymes, which play a key role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and related compounds:

StudyFindings
Induced apoptosis in cancer cell lines through G2/M phase arrest.
Demonstrated antioxidant activity by inhibiting NO production.
Showed cytotoxic effects against HeLa cells with potential microtubule-targeting mechanisms.
Exhibited anti-inflammatory activity via COX inhibition.

Properties

IUPAC Name

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNCKSXPPDNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226782
Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7588-36-5
Record name 5-Methoxy-2-methylindole-3-acetic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7588-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007588365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methoxy-2-methyl-1H-indole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 4-methoxyphenyl hydrazine hydrochloride (50 g, 0.286M) and methyl 4-oxo-pentanoate (40 mL, 0.315M) in HOAc (500 mL) was stirred for 16 h at reflux. The solvent was removed under vacuum, and the brown residue was partitioned between EtOAc and saturated NaHCO3 solution. The organic layer was washed with H2O and brine, and was then dried (MgSO4) and filtered. Following removal of the solvent, the crude product was purified by flash chromatography (1:20 EtOAc/toluene), to give 48 g of the title compound as a pale brown syrup.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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